molecular formula C11H7O6- B14643062 1,6-Dioxo-1,3,4,6-tetrahydro-2,5-benzodioxocine-8-carboxylate CAS No. 52642-34-9

1,6-Dioxo-1,3,4,6-tetrahydro-2,5-benzodioxocine-8-carboxylate

Katalognummer: B14643062
CAS-Nummer: 52642-34-9
Molekulargewicht: 235.17 g/mol
InChI-Schlüssel: ZUQIKNBNNKMZHF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6-Dioxo-1,3,4,6-tetrahydro-2,5-benzodioxocine-8-carboxylate is a complex organic compound with a unique structure that includes multiple oxygen atoms and a carboxylate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dioxo-1,3,4,6-tetrahydro-2,5-benzodioxocine-8-carboxylate typically involves the condensation of alkyl methyl ketones with dimethyl oxalate. This reaction proceeds through a two-step method to form 1,6-dialkyl-substituted 1,3,4,6-tetraoxohexanes . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,6-Dioxo-1,3,4,6-tetrahydro-2,5-benzodioxocine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1,6-Dioxo-1,3,4,6-tetrahydro-2,5-benzodioxocine-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,6-Dioxo-1,3,4,6-tetrahydro-2,5-benzodioxocine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,6-Dioxo-1,3,4,6-tetrahydro-2,5-benzodioxocine-8-carboxylate is unique due to its specific structure, which includes multiple oxygen atoms and a carboxylate group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

52642-34-9

Molekularformel

C11H7O6-

Molekulargewicht

235.17 g/mol

IUPAC-Name

1,6-dioxo-3,4-dihydro-2,5-benzodioxocine-8-carboxylate

InChI

InChI=1S/C11H8O6/c12-9(13)6-1-2-7-8(5-6)11(15)17-4-3-16-10(7)14/h1-2,5H,3-4H2,(H,12,13)/p-1

InChI-Schlüssel

ZUQIKNBNNKMZHF-UHFFFAOYSA-M

Kanonische SMILES

C1COC(=O)C2=C(C=CC(=C2)C(=O)[O-])C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.